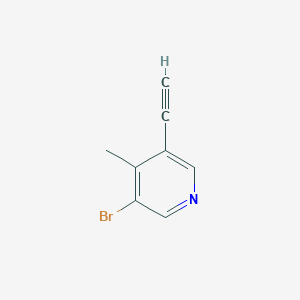

3-Bromo-5-ethynyl-4-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Bromo-5-ethynyl-4-methylpyridine” is a chemical compound that has been used as an intermediate in the synthesis of pyridinyl pyrrole compounds . These compounds have been studied for their potential as proton pump inhibitors with improved gastric acid secretion suppressive activity .

Synthesis Analysis

The synthesis of “3-Bromo-5-ethynyl-4-methylpyridine” can be achieved through several steps. A method for preparing 3-bromo-4-methylpyridine has been described in a patent . The method includes using 4-methyl-3-nitropyridine as a raw material, conducting hydrogenation reduction under the action of catalysts, and then reacting the resulting 4-methyl-3-aminopyridine with acid to form a salt . After cooling, bromine is added, followed by the addition of a sodium nitrite water solution . The pH of the solution is adjusted to be alkaline, and then extraction, drying, and concentration are performed to obtain the 3-bromo-4-methylpyridine .Molecular Structure Analysis

The molecular formula of “3-Bromo-5-ethynyl-4-methylpyridine” is C8H6BrN . Its molecular weight is 196.05 . The InChI code for this compound is 1S/C8H6BrN/c1-3-7-4-10-5-8(9)6(7)2/h1,4-5H,2H3 .Physical And Chemical Properties Analysis

“3-Bromo-5-ethynyl-4-methylpyridine” is a powder at room temperature . The compound has a density of 1.4869 g/mL at 25 °C .Applications De Recherche Scientifique

Building Block in Chemical Synthesis

“3-Bromo-5-ethynyl-4-methylpyridine” can be used as a building block in the synthesis of various complex molecules . It can be used to create a wide range of chemical structures, which can then be used in further reactions to produce even more complex molecules.

Preparation of Phosphodiesterase Type 4 (PDE4) Inhibitors

This compound may be used in the preparation of substituted 4-(2,2-diphenylethyl)pyridine-N-oxides, which are potent phosphodiesterase type 4 (PDE4) inhibitors . PDE4 inhibitors have potential applications in the treatment of respiratory and inflammatory disorders.

Preparation of Benzodiazepine Site Ligands

“3-Bromo-5-ethynyl-4-methylpyridine” can also be used in the synthesis of benzodiazepine site ligands bearing a tricyclic pyridone moiety . These ligands have potential applications in neuroscience research, particularly in studies related to the GABA A receptor.

Preparation of Novel Isomers of Ascididemin

This compound can be used in the synthesis of a novel isomer of ascididemin . Ascididemin is a marine alkaloid with potential anticancer properties.

Preparation of 3-Bromopyridine-4-Carbonitrile

“3-Bromo-5-ethynyl-4-methylpyridine” can be used in the preparation of 3-bromopyridine-4-carbonitrile . This compound is a useful intermediate in organic synthesis.

Catalyst in Chemical Reactions

In addition to being a building block, “3-Bromo-5-ethynyl-4-methylpyridine” can also act as a catalyst in certain chemical reactions . As a catalyst, it can speed up the reaction rate without being consumed in the process.

Safety and Hazards

“3-Bromo-5-ethynyl-4-methylpyridine” is classified as a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mécanisme D'action

Target of Action

The primary target of 3-Bromo-5-ethynyl-4-methylpyridine is the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

It is known to be involved in the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of two organic groups: one that is electrophilic and one that is nucleophilic . The electrophilic group undergoes oxidative addition with palladium, forming a new palladium-carbon bond . The nucleophilic group is then transferred from boron to palladium in a process known as transmetalation .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 3-Bromo-5-ethynyl-4-methylpyridine participates, is a key step in many biochemical pathways. This reaction is widely used in the formation of carbon-carbon bonds, a fundamental process in organic chemistry .

Result of Action

The result of the action of 3-Bromo-5-ethynyl-4-methylpyridine is the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, including potent inhibitors of the p38α mitogen-activated protein kinase .

Action Environment

The efficacy and stability of 3-Bromo-5-ethynyl-4-methylpyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the organoboron reagent used in the reaction should be relatively stable, readily prepared, and environmentally benign .

Propriétés

IUPAC Name |

3-bromo-5-ethynyl-4-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-3-7-4-10-5-8(9)6(7)2/h1,4-5H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUQPZHKVCGXNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1C#C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-bromophenyl)-N-methylacetamide](/img/structure/B2525822.png)

![2-chloro-N-[3-cyano-4-(4-methoxyphenyl)sulfonylphenyl]benzamide](/img/structure/B2525825.png)

![3-Bromo-7-fluorobenzo[b]thiophene](/img/structure/B2525832.png)

![2-[4-(Ethoxycarbonyl)piperidino]-5-nitrobenzenecarboxylic acid](/img/structure/B2525834.png)

![5-ethoxy-2-phenyl-4-{[(2-thienylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2525839.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2525840.png)

![2-((4-Bromophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2525843.png)